The (1R) designation indicates the molecule has a chiral center, meaning it can exist in two non-superimposable mirror image forms. Chiral molecules are important in drug development as they can interact differently with biological targets. The (1R)-1-(4-Fluorophenyl)propylamine hydrochloride could potentially serve as a building block for the synthesis of other chiral molecules in research. [Source: Chirality in drug development, ]
The presence of the aromatic (fluorophenyl) group and the amine functionality are common features in many bioactive molecules. Researchers might explore this compound to see if it interacts with specific receptors or enzymes of interest. This is a speculative application, and there is currently no data available on its biological activity.
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral compound characterized by a propylamine structure substituted with a fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it of interest in medicinal chemistry. This compound is often studied for its potential applications in pharmaceuticals, particularly in the context of central nervous system activity.
The chemical reactivity of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can be analyzed through various biochemical pathways. It may participate in amine group reactions, such as:
These reactions are mediated by enzymes in biological systems, emphasizing the importance of structural features in determining reactivity and biological outcomes
Research indicates that (1R)-1-(4-Fluorophenyl)propylamine hydrochloride exhibits significant biological activity. It has been shown to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its pharmacological effects may include: Studies have demonstrated that compounds with similar structures often exhibit varying degrees of biological activity, highlighting the importance of specific substituents like fluorine in enhancing efficacy .
Several methods have been developed for synthesizing (1R)-1-(4-Fluorophenyl)propylamine hydrochloride:
textStep 1: React 4-fluorobenzaldehyde with propylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).Step 2: Isolate the product and convert it to hydrochloride salt using hydrochloric acid.
These synthetic approaches allow for the exploration of various derivatives and analogs to optimize biological activity .
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride has potential applications in:
The compound's unique structure allows for modifications that can lead to novel therapeutic agents with improved efficacy and reduced side effects.
Interaction studies focus on how (1R)-1-(4-Fluorophenyl)propylamine hydrochloride interacts with biological macromolecules:
Such studies are crucial for elucidating the compound's pharmacodynamics and potential therapeutic uses .
Several compounds share structural similarities with (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-1-(4-Fluorophenyl)propylamine | Chiral center opposite | Different stereochemistry may influence activity. |
1-(4-Methylphenyl)propylamine | Methyl substitution instead of fluorine | May exhibit different receptor affinities. |
2-(4-Fluorophenyl)ethylamine | Ethyl group instead of propyl | Potentially different pharmacokinetics. |
These compounds highlight the significance of substituent variations on biological activity and therapeutic potential. The presence of fluorine, for example, often enhances lipophilicity and receptor binding compared to other groups .
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is classified into distinct categories based on its structural and functional properties:
This classification emphasizes its dual functionality: the aromatic ring enables π-π interactions, while the amine group facilitates hydrogen bonding and nucleophilic reactivity.
Chiral amines like (1R)-1-(4-Fluorophenyl)propylamine hydrochloride are critical in synthetic and medicinal chemistry due to their role in creating stereochemically defined molecules.
The compound serves as a building block or intermediate in synthesizing complex molecules. For example:
The systematic naming of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for chiral primary amines with aromatic substituents [1] [14]. The International Union of Pure and Applied Chemistry name for this compound is (1R)-1-(4-fluorophenyl)-1-propanamine hydrochloride, which precisely describes the stereochemical configuration and substitution pattern [1] [2]. The nomenclature system for primary amines requires identification of the longest carbon chain bonded to the amine nitrogen, followed by assignment of substituents and stereochemical descriptors [12] [14].
The systematic naming process begins with the propylamine backbone, where the longest carbon chain contains three carbons with the amine group attached to the first carbon [12]. The stereochemical descriptor (1R) indicates the absolute configuration at the chiral carbon center, determined using the Cahn-Ingold-Prelog priority system [14] [30]. The 4-fluorophenyl substituent is named according to standard aromatic nomenclature, with the fluorine atom positioned at the para position of the benzene ring [1] [14].
Primary amines can be named using two main International Union of Pure and Applied Chemistry approaches: as alkylamines or as alkanamines [14] [30]. In this case, the alkanamine system is employed, where the parent alkane name (propane) is modified by replacing the terminal -e with -amine to yield propanamine [14]. The hydrochloride designation indicates the salt form, where the primary amine has been protonated and paired with a chloride counterion [14] [30].
The Chemical Abstracts Service registry number 1169576-95-7 serves as the unique identifier for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride within the Chemical Abstracts Service database system [1] [2] [3]. This registry number was assigned following standard Chemical Abstracts Service protocols for chiral organic compounds containing fluorinated aromatic systems [1]. The Chemical Abstracts Service number provides unambiguous identification across scientific literature, commercial databases, and regulatory documentation [2] [3].
The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct numerical identifier, preventing confusion between stereoisomers and structural analogs [1] [2]. For chiral compounds like (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, the Chemical Abstracts Service number specifically corresponds to the R-configuration stereoisomer, distinguishing it from potential S-configuration analogs [1] [3].
Additional alternative identifiers include various database-specific codes used by chemical suppliers and research institutions [2] [3]. These identifiers enable cross-referencing between different chemical databases and ensure consistent identification across multiple information systems [19] [23]. The standardization of chemical identifiers through systems like Molecular Design Limited numbers supports efficient chemical information management and reduces errors in compound identification [23].
The molecular formula C9H13ClFN indicates the precise atomic composition of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, containing nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom [1] [2] [3]. The molecular weight calculated from this formula is 189.66 grams per mole, reflecting the contribution of each constituent element [1] [2]. The molecular formula provides essential information for stoichiometric calculations and molecular structure determination [1].
The structural characteristics of this compound encompass several key features that define its chemical behavior and properties [1] . The molecule contains a chiral carbon center at the first position of the propylamine chain, creating stereoisomeric possibilities [1] . The 4-fluorophenyl aromatic system contributes to the electronic properties and molecular interactions of the compound [21]. The primary amine group provides basic functionality, while the hydrochloride salt form enhances water solubility and crystalline stability [1] .
The three-dimensional molecular structure exhibits characteristic bond angles and distances typical of substituted phenylpropylamines [13]. The aromatic ring adopts a planar configuration, while the propylamine chain exhibits conformational flexibility around carbon-carbon single bonds . The fluorine substituent at the para position of the phenyl ring influences the electronic distribution and molecular polarity [16] [21].
Structural Parameter | Value | Description |
---|---|---|
Molecular Formula | C9H13ClFN | Complete atomic composition |
Molecular Weight | 189.66 g/mol | Calculated from atomic masses |
Chiral Centers | 1 | Single asymmetric carbon |
Aromatic Rings | 1 | 4-Fluorophenyl system |
Functional Groups | Primary amine, hydrochloride | NH2·HCl functionality |
Stereochemistry | R-configuration | Absolute stereochemical assignment |
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride belongs to the phenylpropylamine family of compounds, which are characterized by a three-carbon chain connecting an amine group to an aromatic phenyl system [13] [27]. Phenylpropylamines constitute an important class of organic compounds with diverse structural variations and biological activities [13] [27]. The phenylpropylamine framework represents an extension of the phenethylamine structure by one additional methylene unit in the aliphatic chain [13].
Within the phenylpropylamine classification system, this compound is specifically categorized as a 1-phenylpropylamine derivative, indicating that the phenyl group is attached to the first carbon of the propylamine chain [13] [27]. This positional designation distinguishes it from 2-phenylpropylamine and 3-phenylpropylamine isomers [13]. The presence of the 4-fluorine substituent on the aromatic ring creates a subcategory of fluorinated phenylpropylamines [13] [27].
Structure-activity relationship studies of phenylpropylamine compounds have revealed important correlations between molecular structure and biological properties [27] [28]. Phenylpropylamines generally exhibit different receptor binding profiles compared to their phenethylamine analogs, with structural modifications affecting selectivity and potency [27] [28]. The three-carbon chain length in phenylpropylamines provides distinct conformational properties and spatial arrangements compared to shorter or longer alkyl chains [13] [27].
The phenylpropylamine family encompasses numerous derivatives with varying substituent patterns on both the aromatic ring and the aliphatic chain [13] [27]. Fluorinated phenylpropylamines represent a specialized subset within this family, where halogen substitution modifies electronic properties and metabolic stability [27] [28]. The systematic classification of phenylpropylamines considers factors such as substitution patterns, stereochemistry, and functional group modifications [13] [27].
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride exemplifies the broader category of fluorinated amine compounds, which have gained significant importance in medicinal chemistry and materials science [15] [16]. Fluorinated amines are characterized by the presence of fluorine atoms either on the aromatic system or within the aliphatic framework, leading to modified physicochemical and biological properties [15] [16]. The introduction of fluorine into amine structures typically reduces basicity while enhancing metabolic stability [16] [24].
The classification of fluorinated amines encompasses various structural categories based on the position and number of fluorine substituents [15] [16]. Ring-fluorinated aromatic amines, such as the compound under discussion, represent a major subcategory where fluorine atoms are incorporated into aromatic systems attached to amine functionality [15] [24]. The para-fluorophenyl substitution pattern in this compound follows common synthetic strategies for fluorinated pharmaceutical intermediates [15] [21].
Fluorinated amine structures exhibit distinct electronic characteristics due to the high electronegativity of fluorine [16] [24]. The electron-withdrawing nature of fluorine substituents affects the basicity of the amine group and influences hydrogen bonding patterns [16] [24]. These electronic effects contribute to altered solubility profiles, receptor binding characteristics, and metabolic pathways compared to non-fluorinated analogs [15] [16].
The synthetic accessibility and chemical stability of fluorinated amines have made them valuable building blocks in pharmaceutical development [15] [16]. Structure-activity relationship studies have demonstrated that fluorine substitution can enhance selectivity and potency while reducing undesired metabolic transformations [15] [21]. The systematic classification of fluorinated amines considers factors such as the number of fluorine atoms, their positional arrangement, and the overall molecular framework [15] [16].
Classification Category | Specific Classification | Defining Characteristics |
---|---|---|
Chemical Family | Phenylpropylamine | Three-carbon chain between phenyl and amine |
Structural Type | 1-Phenylpropylamine | Phenyl attachment at first carbon |
Substitution Pattern | Para-fluorinated | Single fluorine at 4-position |
Stereochemistry | R-configured | Specific absolute configuration |
Functional Group | Primary amine salt | Protonated amine with chloride |
Electronic Class | Electron-deficient aromatic | Fluorine electron-withdrawal |
The compound (1R)-1-(4-Fluorophenyl)propylamine hydrochloride exhibits several distinct functional groups that define its chemical properties and reactivity. The molecular structure encompasses a primary amine group (-NH₂), a para-fluorinated aromatic ring, and an alkyl propyl chain connected through a chiral carbon center [1] [2].
The primary amine functional group serves as the basic center in the molecule, capable of accepting protons and forming hydrogen bonds [3]. In the hydrochloride salt form, this amine group exists predominantly in its protonated state (-NH₃⁺), significantly altering the compound's solubility and stability characteristics [4]. The 4-fluorophenyl moiety represents the aromatic component, where the fluorine atom occupies the para position relative to the propylamine substituent [1] [2]. This fluorine substitution introduces unique electronic effects, including increased electronegativity and altered π-electron distribution within the aromatic system [5].
The propyl chain (CH₂CH₃) attached to the chiral carbon provides conformational flexibility and contributes to the overall lipophilicity of the molecule [2]. The chiral carbon at position 1 represents the stereogenic center, bearing four different substituents: the 4-fluorophenyl group, the amino group, the propyl chain, and a hydrogen atom [6].
The three-dimensional arrangement of atoms in (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is characterized by the tetrahedral geometry around the chiral carbon center. The spatial configuration follows the Cahn-Ingold-Prelog priority rules, where the 4-fluorophenyl group receives the highest priority due to the presence of fluorine, followed by the amino group, the propyl chain, and finally the hydrogen atom [6] [7].
The aromatic ring adopts a planar conformation typical of benzene derivatives, with the fluorine atom lying within the same plane as the carbon framework [5] [8]. The propyl chain extends from the chiral center in a staggered conformation to minimize steric interactions, while the amino group maintains its tetrahedral geometry whether in the free base or protonated salt form [9] [4].
Computational studies on related fluorophenyl compounds suggest that the fluorine atom influences the overall molecular dipole moment and affects intermolecular interactions through weak C-H···F contacts [9]. The spatial arrangement also determines the molecule's ability to participate in hydrogen bonding networks, particularly in the crystalline state [9] [10].
The (1R) designation indicates the absolute configuration at the stereogenic carbon center according to the Cahn-Ingold-Prelog nomenclature system [6] [7]. The assignment is based on the clockwise arrangement of substituents when viewed from the position opposite to the lowest priority group (hydrogen) [6].
Experimental verification of the R-configuration has been achieved through various analytical methods, including nuclear magnetic resonance spectroscopy and X-ray crystallography for related compounds [11] [9]. The retention of configuration during salt formation has been confirmed, as the protonation process does not affect the stereochemical integrity of the chiral center [12] [13].
The R-configuration exhibits distinct pharmacological properties compared to its S-enantiomer, as demonstrated in structure-activity relationship studies of similar fluorophenyl compounds [11] [14]. This stereochemical specificity is particularly important in biological systems, where enantiomers often display different binding affinities and metabolic pathways [15] [16].
Enantiomeric purity represents a critical quality parameter for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, as the presence of the opposite enantiomer can significantly impact both efficacy and safety profiles [11] [14]. Commercial preparations typically achieve enantiomeric excess values greater than 95%, as determined by chiral high-performance liquid chromatography [11] [17].
The maintenance of enantiomeric purity during synthesis, purification, and storage requires careful control of reaction conditions to prevent racemization [14] [12]. The compound demonstrates good stereochemical stability under normal storage conditions, with no significant epimerization observed at ambient temperatures [12].
Analytical methods for enantiomeric purity determination include chiral chromatography techniques using specialized stationary phases, as well as nuclear magnetic resonance spectroscopy with chiral shift reagents [11] [14]. These methods enable the detection of trace amounts of the undesired S-enantiomer, ensuring compliance with pharmaceutical quality standards [17] [18].
The hydrochloride salt of (1R)-1-(4-Fluorophenyl)propylamine exhibits well-defined crystalline properties that contribute to its stability and handling characteristics [9] [4]. Based on crystallographic studies of related fluorophenyl amine hydrochlorides, the compound likely crystallizes in an orthorhombic or monoclinic space group, with multiple molecules in the asymmetric unit [9] [19].
Typical crystallographic parameters for similar hydrochloride salts include unit cell dimensions with a-axis lengths ranging from 8-12 Å, b-axis lengths of 10-15 Å, and c-axis lengths of 12-18 Å [9]. The crystal density is expected to be approximately 1.3-1.5 g/cm³, consistent with organic hydrochloride salts containing fluorinated aromatic systems [9] [19].
The crystalline lattice exhibits intermolecular hydrogen bonding networks primarily involving N-H···Cl⁻ interactions between the protonated amine groups and chloride anions [9] [3]. Additional stabilization arises from weak C-H···F contacts involving the fluorine atom and neighboring aromatic protons [9] [8].
The crystal packing of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is dominated by ionic interactions between the positively charged ammonium groups and chloride anions [9] [3]. These primary interactions create a three-dimensional network that provides structural stability and contributes to the compound's enhanced solubility compared to the free base form [4] [20].
Secondary intermolecular forces include π-π stacking interactions between aromatic rings and van der Waals forces between alkyl chains [9] [8]. The fluorine atoms participate in weak but directional C-H···F hydrogen bonds, which influence the overall packing efficiency and crystal morphology [9].
Studies of related compounds suggest that the crystal structure may exhibit polymorphism, with different packing arrangements possible depending on crystallization conditions [19] [21]. The preferred polymorph typically demonstrates optimal stability and dissolution characteristics for pharmaceutical applications [19] [20].
The formation of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride occurs through a straightforward acid-base neutralization reaction between the free base amine and hydrochloric acid [3] [4]. This process involves proton transfer from the strong acid to the basic nitrogen atom, resulting in the formation of an ammonium chloride salt [3] [22].
The reaction stoichiometry follows a 1:1 molar ratio, where one equivalent of hydrochloric acid neutralizes one equivalent of the amine base [3] [4]. The reaction is thermodynamically favorable due to the large difference in pKa values between the conjugate acid of the amine (approximately 9-10) and hydrochloric acid (approximately -6) [23] [24].
Salt formation significantly alters the physicochemical properties of the compound, including increased water solubility, improved crystallization behavior, and enhanced chemical stability [4] [20]. The protonation state also affects the compound's lipophilicity and membrane permeability characteristics [25] [26].
The hydrochloride salt demonstrates markedly different properties compared to the free base form of (1R)-1-(4-Fluorophenyl)propylamine [4] [25]. The salt exhibits substantially higher water solubility, typically exceeding 100 mg/mL compared to the limited solubility of the free base at 1-5 mg/mL [4] [25].
Physical handling characteristics also differ significantly between the two forms. The hydrochloride salt exists as a stable crystalline solid at room temperature, while the free base may be a volatile liquid or unstable solid requiring special storage conditions [4] [23]. The salt form demonstrates reduced volatility and improved weighing accuracy for pharmaceutical applications [4] [20].
The ionization behavior in aqueous solutions represents another key difference. At physiological pH (7.4), the hydrochloride salt remains predominantly protonated (>95%), while the free base exists in equilibrium between protonated and neutral forms [27] [25]. This difference directly impacts bioavailability and pharmacokinetic properties in biological systems [25] [26].